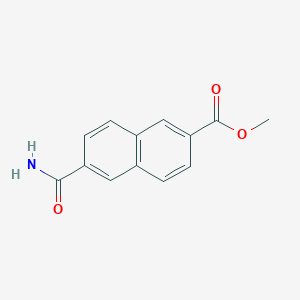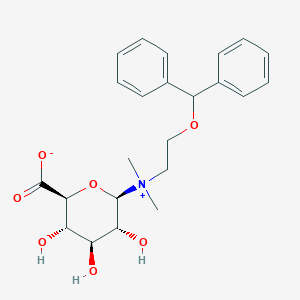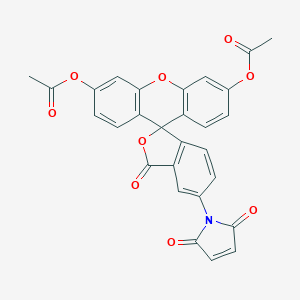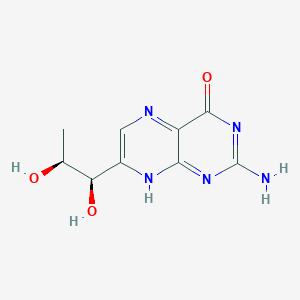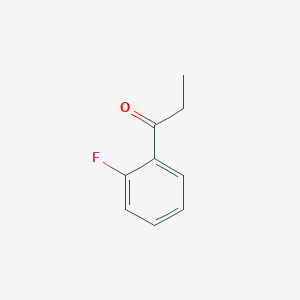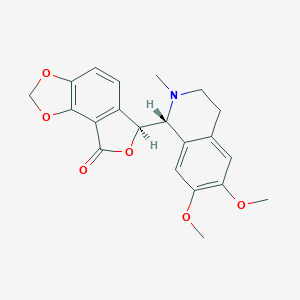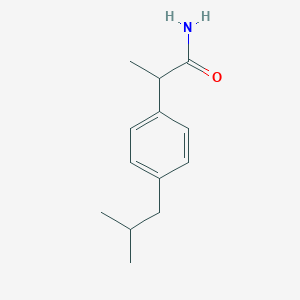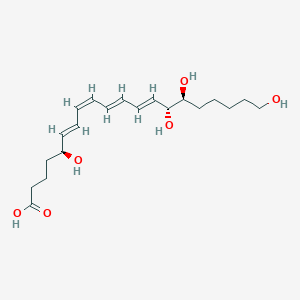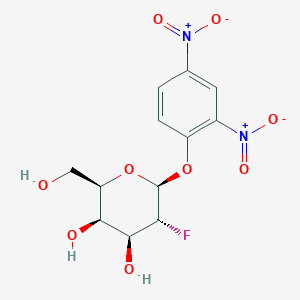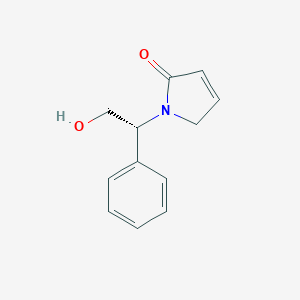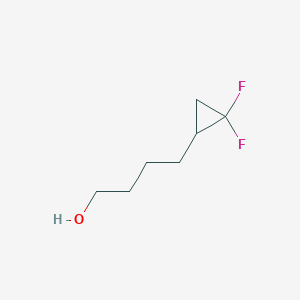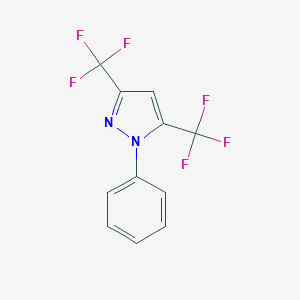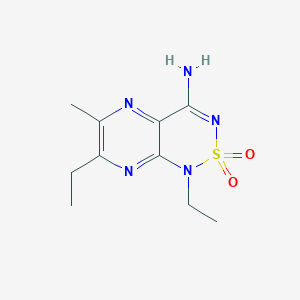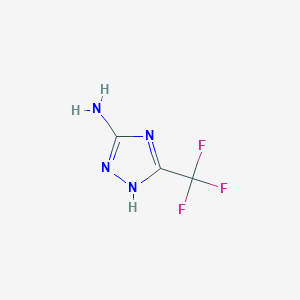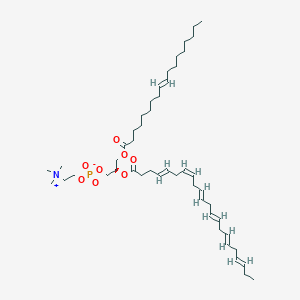
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that is composed of two fatty acids, oleic acid and docosahexaenoic acid (DHA), attached to a glycerol backbone. ODPC is a key component of cell membranes and has been found to play a significant role in various biological processes. ODPC is synthesized through a multistep process and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine exerts its therapeutic effects through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine also promotes the activation of various signaling pathways that are involved in cell survival and proliferation.
生化和生理效应
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help prevent cardiovascular disease. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine in lab experiments is that it is a naturally occurring compound that is found in cell membranes. This makes it a safe and non-toxic compound to use in experiments. However, one limitation of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. One area of research is the development of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine-based therapies for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the therapeutic effects of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. Additionally, the development of new synthesis methods for 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could help overcome the limitations of current methods and make 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine more accessible for research and therapeutic applications.
Conclusion:
In conclusion, 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid that has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process and has anti-inflammatory and anti-oxidative properties. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. Future research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could lead to the development of new therapies and a better understanding of its therapeutic mechanisms.
合成方法
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process that involves the condensation of oleic acid and DHA with phosphatidylcholine. The reaction is catalyzed by an enzyme known as phospholipase A2, which cleaves the fatty acids from the phospholipid and allows them to be re-esterified with the glycerol backbone to form 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine.
科学研究应用
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
CAS RN |
99296-82-9 |
Source


|
| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

